molecular formula C13H25N3OS B6709355 N-(2-tert-butylsulfanylethyl)-2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine

N-(2-tert-butylsulfanylethyl)-2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No.: B6709355
M. Wt: 271.42 g/mol
InChI Key: FOYBEUGLVFYZFA-UHFFFAOYSA-N
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Description

N-(2-tert-butylsulfanylethyl)-2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3OS/c1-9(2)11(12-15-10(3)16-17-12)14-7-8-18-13(4,5)6/h9,11,14H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYBEUGLVFYZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C(C)C)NCCSC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylsulfanylethyl)-2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butylsulfanyl group: This step may involve the reaction of a suitable thiol with an alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and sulfones: From oxidation reactions.

    Reduced oxadiazole derivatives: From reduction reactions.

    Substituted amines: From nucleophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development due to its unique structure.

    Materials Science: In the synthesis of novel materials with specific properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-(2-tert-butylsulfanylethyl)-2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine: can be compared with other compounds containing oxadiazole rings, tert-butylsulfanyl groups, or similar amine functionalities.

Uniqueness

  • The combination of the oxadiazole ring, tert-butylsulfanyl group, and amine functionality in a single molecule makes this compound unique. This structural diversity can lead to a wide range of chemical reactivity and potential applications.

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